molecular formula C18H21NO3 B2365008 N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide CAS No. 1421587-24-7

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide

Cat. No.: B2365008
CAS No.: 1421587-24-7
M. Wt: 299.37
InChI Key: QTBCRHVBAKEJFS-CMDGGOBGSA-N
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Description

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. This compound features a furan ring, a hydroxypropyl group, and a cinnamamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety.

    Coupling with Cinnamamide: The final step involves coupling the furan derivative with cinnamamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cinnamamide moiety can be reduced to form corresponding amines.

    Substitution: The hydroxypropyl group can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydroxypropyl derivatives.

Scientific Research Applications

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide: Shares a similar furan and cinnamamide structure but lacks the hydroxypropyl group.

    Furan-2-carboxamide derivatives: Contain the furan ring and amide group but differ in the substituents attached to the furan ring.

Uniqueness

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide is unique due to the presence of the hydroxypropyl group, which may enhance its solubility and biological activity compared to similar compounds .

Properties

IUPAC Name

(E)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13-12-16(14(2)22-13)17(20)10-11-19-18(21)9-8-15-6-4-3-5-7-15/h3-9,12,17,20H,10-11H2,1-2H3,(H,19,21)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBCRHVBAKEJFS-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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